molecular formula C8H5F3O3 B1318898 3-Methoxy-2,4,6-trifluorobenzoic acid CAS No. 886499-94-1

3-Methoxy-2,4,6-trifluorobenzoic acid

Cat. No.: B1318898
CAS No.: 886499-94-1
M. Wt: 206.12 g/mol
InChI Key: HBJGDRQQDGUBGN-UHFFFAOYSA-N
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Description

3-Methoxy-2,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid typically involves the fluorination of 3-methoxybenzoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For example, the methylation of 2,4,6-trifluorobenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate can yield the desired product . The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Substitution: Formation of substituted derivatives such as 3-methoxy-2,4-difluoro-6-aminobenzoic acid.

    Reduction: Formation of 3-methoxy-2,4,6-trifluorobenzyl alcohol.

    Oxidation: Formation of 3-hydroxy-2,4,6-trifluorobenzoic acid.

Scientific Research Applications

3-Methoxy-2,4,6-trifluorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2,4,6-trifluoro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGDRQQDGUBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590695
Record name 2,4,6-Trifluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-94-1
Record name 2,4,6-Trifluoro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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